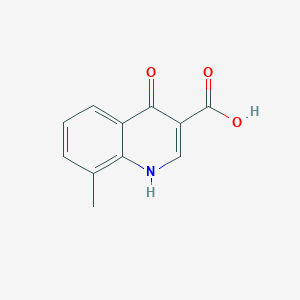

4-Hydroxy-8-methylquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-3-2-4-7-9(6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIRBIMPTSELQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972785 | |

| Record name | 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57278-42-9 | |

| Record name | NSC199379 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=199379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed experimental protocol for the synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. The synthesis follows a well-established two-step reaction sequence: the Gould-Jacobs reaction to form the ethyl ester intermediate, followed by its basic hydrolysis to yield the final carboxylic acid.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and characterization data for the final product, this compound, is presented below.

| Property | Value |

| CAS Number | 35966-17-7 |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

| Storage Temperature | Room temperature |

Note: Experimental melting point and detailed spectroscopic data are not consistently reported in the literature and should be determined upon synthesis.

Experimental Protocols

The synthesis of this compound is achieved through a two-step process, outlined below.

Step 1: Synthesis of Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (Gould-Jacobs Reaction)

This step involves the condensation of o-toluidine with diethyl ethoxymethylenemalonate (EMME) to form an intermediate, which is then cyclized at high temperature to yield the quinoline core.

Materials and Reagents:

-

o-Toluidine

-

Diethyl ethoxymethylenemalonate (EMME)

-

Diphenyl ether

-

n-Hexane

Procedure:

-

A mixture of o-toluidine and diethyl ethoxymethylenemalonate is heated at 120°C for approximately two hours.[1]

-

The progress of the reaction should be monitored to ensure the completion of the initial condensation.

-

After the initial reaction, the resulting intermediate, diethyl 2-((o-tolylamino)methylene)malonate, is added to diphenyl ether.[1]

-

The mixture is then heated to a high temperature (typically around 250°C) to induce intramolecular cyclization.

-

Upon completion of the cyclization, the reaction mixture is allowed to cool.

-

The precipitated product, ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, is collected and washed with n-hexane to remove residual diphenyl ether.[1]

-

The product is then purified for the subsequent step.[1]

Step 2: Hydrolysis of Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate

The final step is the basic hydrolysis of the ethyl ester to the desired carboxylic acid.

Materials and Reagents:

-

Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate

-

4% Sodium hydroxide (NaOH) hydroalcoholic solution

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

A suspension of ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (2 mmol) in a 4% NaOH hydroalcoholic solution (5 ml) is refluxed.[2]

-

The reaction is monitored by Thin Layer Chromatography (TLC) and continued until all the starting material is consumed (approximately 5 hours).[2]

-

After completion, the reaction mixture is cooled to room temperature.[2]

-

The mixture is then acidified by the dropwise addition of concentrated HCl until a solid precipitate forms.[2]

-

The solid product is collected by filtration and washed thoroughly with water.[2]

-

The crude product is then recrystallized from ethanol to afford pure this compound.[2]

Quantitative Data Summary:

| Step | Reactants | Product | Yield |

| Step 2 | Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate, NaOH | This compound | ~50% |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic pathway for this compound.

References

Navigating the Synthesis of 4-hydroxy-8-methylquinoline-3-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of alternative synthesis routes for 4-hydroxy-8-methylquinoline-3-carboxylic acid, a key intermediate in various pharmaceutical applications. This guide details established methodologies, including the Gould-Jacobs reaction, Conrad-Limpach synthesis, Pfitzinger reaction, and Niementowski reaction. For each route, experimental protocols are provided, and quantitative data is summarized for comparative analysis. Visual diagrams of the synthetic pathways are also included to facilitate understanding.

Executive Summary

The synthesis of this compound can be approached through several classical organic reactions. The choice of a particular route may depend on factors such as the availability of starting materials, desired yield, and scalability. This guide explores four prominent methods, offering detailed insights into their execution and outcomes.

Alternative Synthesis Routes

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines. The pathway involves three key steps:

-

Condensation: An aniline, in this case, 2-amino-m-xylene (o-toluidine), is reacted with diethyl ethoxymethylenemalonate to form an enamine intermediate.

-

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the corresponding ethyl 4-hydroxy-8-methylquinoline-3-carboxylate.

-

Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.

Experimental Protocol:

Step 1: Synthesis of Diethyl 2-((2-methylphenyl)amino)methylenemalonate

A mixture of 2-amino-m-xylene and diethyl ethoxymethylenemalonate is heated, typically at temperatures ranging from 110-130°C. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the ethanol byproduct is removed under reduced pressure.

Step 2: Synthesis of Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate

The crude enamine intermediate from the previous step is dissolved in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250°C to induce cyclization.[1] Alternatively, microwave irradiation can be employed to accelerate the reaction.[2] For instance, heating a mixture of the aniline and diethyl ethoxymethylenemalonate at 250°C for a specific duration using a microwave synthesizer can yield the cyclized product.[2]

Step 3: Synthesis of this compound

The ethyl ester is suspended in an ethanolic sodium hydroxide solution (e.g., 4% NaOH) and refluxed for several hours (typically around 5 hours).[3] After cooling, the reaction mixture is acidified with a strong acid, such as concentrated HCl, to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Quantitative Data:

| Step | Reactants | Reagents/Conditions | Reaction Time | Yield |

| 1 | 2-Amino-m-xylene, Diethyl ethoxymethylenemalonate | Heat (110-130°C) | 1-2 hours | High |

| 2 | Diethyl 2-((2-methylphenyl)amino)methylenemalonate | Diphenyl ether, ~250°C or Microwave irradiation, 250°C | 30-60 min | Moderate to high |

| 3 | Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate | 4% NaOH in ethanol, Reflux; then conc. HCl | 5 hours | ~50%[3] |

Reaction Pathway:

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines, differing from the Gould-Jacobs reaction in the initial condensation step.

-

Condensation: An aniline (2-amino-m-xylene) is reacted with a β-ketoester, such as diethyl malonate, at a lower temperature to form a β-aminoacrylate.

-

Thermal Cyclization: The intermediate is then heated at high temperatures to effect cyclization.

Experimental Protocol:

Step 1: Synthesis of the β-Aminoacrylate Intermediate

2-amino-m-xylene is reacted with diethyl malonate. This reaction is typically carried out at or near room temperature.

Step 2: Thermal Cyclization

The isolated β-aminoacrylate is heated in a high-boiling inert solvent to around 250°C to yield the 4-hydroxyquinoline derivative.[4][5]

Quantitative Data:

| Step | Reactants | Reagents/Conditions | Reaction Time | Yield |

| 1 | 2-Amino-m-xylene, Diethyl malonate | Room temperature | Variable | Good |

| 2 | β-Aminoacrylate intermediate | High-boiling solvent, ~250°C | 30-60 min | Moderate to high |

Reaction Pathway:

Pfitzinger Reaction

The Pfitzinger reaction is a method for synthesizing quinoline-4-carboxylic acids from isatin or a substituted isatin.[6][7]

-

Ring Opening: Isatin (or in this case, 5-methylisatin) is treated with a strong base, such as potassium hydroxide, to open the lactam ring and form an isatinic acid intermediate.

-

Condensation and Cyclization: The isatinic acid then reacts with a carbonyl compound containing an α-methylene group. To obtain the desired 3-carboxylic acid, a compound like pyruvic acid or its ester would be required. The reaction proceeds through condensation and subsequent cyclization to form the quinoline ring.

Experimental Protocol:

A mixture of 5-methylisatin and a suitable carbonyl compound (e.g., pyruvic acid) is refluxed in an aqueous or alcoholic solution of a strong base like potassium hydroxide.[8] The reaction mixture is then neutralized with an acid to precipitate the quinoline-4-carboxylic acid product.[9]

Quantitative Data:

| Step | Reactants | Reagents/Conditions | Reaction Time | Yield |

| 1 & 2 | 5-Methylisatin, Pyruvic acid | KOH, Ethanol, Reflux; then Acidification | Several hours | Variable |

Reaction Pathway:

Niementowski Reaction

The Niementowski reaction provides a route to γ-hydroxyquinolines through the condensation of anthranilic acids with carbonyl compounds.[10][11]

Reaction Principle:

2-Amino-3-methylbenzoic acid would be the required starting material, which would be condensed with a three-carbon carbonyl compound that can provide the C2 and C3 of the quinoline ring with the desired carboxylic acid at the 3-position. A suitable reactant would be an acetoacetic ester derivative. The reaction is typically carried out at elevated temperatures.

Experimental Protocol:

A mixture of 2-amino-3-methylbenzoic acid and a suitable carbonyl compound is heated, often without a solvent, at temperatures ranging from 120-200°C.[11]

Quantitative Data:

| Step | Reactants | Reagents/Conditions | Reaction Time | Yield |

| 1 | 2-Amino-3-methylbenzoic acid, Carbonyl compound | Heat (120-200°C) | Several hours | Generally low to moderate |

Reaction Pathway:

Conclusion

This technical guide has outlined four distinct and viable synthetic routes for the preparation of this compound. The Gould-Jacobs reaction is a well-documented and reliable method, with the final hydrolysis step proceeding in moderate yield. The Conrad-Limpach synthesis offers a similar approach with variations in the initial condensation. The Pfitzinger and Niementowski reactions provide alternative pathways utilizing different starting materials. The selection of the most appropriate synthesis will be dictated by the specific requirements of the research or development project, including precursor availability, desired scale, and optimization of reaction conditions for yield and purity. Further investigation into microwave-assisted protocols for these reactions may offer avenues for improved efficiency and reduced reaction times.

References

- 1. benchchem.com [benchchem.com]

- 2. ablelab.eu [ablelab.eu]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. synarchive.com [synarchive.com]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. Pfitzinger Reaction [drugfuture.com]

- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. benchchem.com [benchchem.com]

- 10. Niementowski Quinoline Synthesis [drugfuture.com]

- 11. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Gould-Jacobs Reaction for the Synthesis of 4-hydroxy-8-methylquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gould-Jacobs reaction, a cornerstone in heterocyclic chemistry, with a specific focus on its application for the synthesis of 4-hydroxy-8-methylquinoline-3-carboxylic acid. This quinoline derivative is a valuable scaffold in medicinal chemistry and drug discovery. This document details the reaction mechanism, experimental protocols, and quantitative data to facilitate its practical application in a laboratory setting.

Introduction to the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEMM) or related reagents.[1][2] The reaction proceeds through a sequence of three key steps:

-

Condensation: An aniline derivative reacts with DEEMM to form an anilidomethylenemalonate intermediate.

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to form the quinoline ring system.

-

Saponification: The resulting ester is hydrolyzed to yield the final carboxylic acid.

This methodology is particularly effective for anilines bearing electron-donating groups.[1]

Reaction Pathway and Mechanism

The synthesis of this compound via the Gould-Jacobs reaction commences with the reaction of 2-amino-3-methylphenol with diethyl ethoxymethylenemalonate (DEEMM). The subsequent steps are illustrated below.

Caption: Reaction pathway for the synthesis of this compound.

The mechanism begins with a nucleophilic attack of the amino group of 2-amino-3-methylphenol on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol to form the anilidomethylenemalonate intermediate.[1] This intermediate then undergoes a thermally induced 6-electron electrocyclization to form the quinoline ring.[3] The final step is the saponification of the ethyl ester to the carboxylic acid.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the key steps of the Gould-Jacobs reaction, based on literature data for similar substrates.

Table 1: Condensation of Aniline with DEEMM

| Reactant A | Reactant B | Molar Ratio (A:B) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | DEEMM | 1:1.2 | 100-130 | 1-2 | High (often used crude) | [3] |

Table 2: Thermal Cyclization (Conventional and Microwave-Assisted)

| Intermediate | Method | Temperature (°C) | Time | Pressure (bar) | Yield (%) | Reference |

| Anilidomethylenemalonate | Conventional | 250-260 | 0.5-1 h | Atmospheric | Variable | [2] |

| Anilidomethylenemalonate | Microwave | 250 | 20 min | 10 | 12 | [3][4] |

| Anilidomethylenemalonate | Microwave | 300 | 1 min | 20 | 37 | [3][4] |

| Anilidomethylenemalonate | Microwave | 300 | 5 min | 22 | 47 | [3][4] |

Table 3: Saponification of Ethyl 4-hydroxyquinoline-3-carboxylate

| Starting Material | Reagent | Concentration | Temperature | Time | Yield (%) | Reference |

| Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate | NaOH (aq) | 10% w/v | Reflux | 1-2 h | High (qualitative) | [3] |

| Ethyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | NaOH in i-PrOH/H₂O | 1 M | Reflux | 2 h | 68 | [5] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of Diethyl 2-(((2-hydroxy-3-methylphenyl)amino)methylene)malonate (Condensation)

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagents:

-

2-Amino-3-methylphenol (1.0 eq)

-

Diethyl ethoxymethylenemalonate (DEEMM) (1.2 eq)

-

-

Procedure:

-

Combine 2-amino-3-methylphenol and DEEMM in the round-bottom flask.

-

Heat the mixture with stirring at 100-130 °C for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate is often used directly in the next step without further purification.

-

Step 2: Synthesis of Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (Thermal Cyclization)

Two primary methods are presented: conventional heating and microwave-assisted synthesis.

-

Apparatus: A high-temperature reaction setup, typically using a high-boiling point solvent in a round-bottom flask with a reflux condenser.

-

Reagents:

-

Crude anilidomethylenemalonate intermediate from Step 1.

-

High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether).

-

-

Procedure:

-

Dissolve the crude intermediate in the high-boiling solvent.

-

Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature. The product may precipitate.

-

Add a non-polar solvent like hexane or petroleum ether to aid precipitation.

-

Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

-

-

Apparatus: A dedicated microwave synthesis reactor.

-

Reagents:

-

2-Amino-3-methylphenol (e.g., 2.0 mmol)

-

Diethyl ethoxymethylenemalonate (e.g., 6.0 mmol, serving as both reactant and solvent)

-

-

Procedure:

-

Place the 2-amino-3-methylphenol and DEEMM in a microwave vial equipped with a magnetic stir bar.

-

Seal the vial and place it in the microwave reactor.

-

After the reaction, cool the vial to room temperature, allowing the product to precipitate.

-

Filter the solid product and wash with ice-cold acetonitrile.

-

Dry the resulting solid under vacuum.

-

Step 3: Synthesis of this compound (Saponification)

-

Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents:

-

Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate from Step 2.

-

10% (w/v) aqueous sodium hydroxide (NaOH) solution.

-

Concentrated hydrochloric acid (HCl).

-

-

Procedure:

-

Suspend the ethyl ester in the 10% NaOH solution in the round-bottom flask.

-

Heat the mixture to reflux with stirring for 1-2 hours, or until TLC indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with concentrated HCl until the product precipitates completely.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Experimental Workflow

The overall experimental workflow is summarized in the following diagram.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The Gould-Jacobs reaction remains a highly relevant and efficient method for the synthesis of 4-hydroxyquinoline derivatives. This guide provides a detailed framework for the synthesis of this compound, offering both conventional and modern microwave-assisted protocols. By carefully controlling the reaction parameters outlined, researchers can successfully synthesize this valuable compound for further investigation and application in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic route for 4-Hydroxy-8-methylquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. The synthesis is predominantly achieved through the Gould-Jacobs reaction, a robust and well-established method for the preparation of 4-hydroxyquinolines.

The synthesis commences with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization and subsequent hydrolysis of the resulting ester to yield the final carboxylic acid. For the synthesis of the 8-methyl substituted target molecule, the appropriate starting aniline is 2-methylaniline (o-toluidine).

Core Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a sequence of three key transformations:

-

Condensation: An aniline reacts with diethyl ethoxymethylenemalonate to form an anilinomethylenemalonate intermediate.

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to form the corresponding ethyl 4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis: The ethyl ester is hydrolyzed under basic conditions to yield the final 4-hydroxyquinoline-3-carboxylic acid.

Starting Materials

The primary starting materials for the synthesis of this compound are:

-

o-Toluidine (2-methylaniline)

-

Diethyl ethoxymethylenemalonate (DEEM)

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound via the Gould-Jacobs reaction. The yields for the condensation and cyclization steps are based on a highly analogous synthesis of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, which reports a high overall yield for these initial steps.[1] The hydrolysis yield is specifically reported for a general procedure involving similar esters.[2]

| Reaction Step | Starting Materials | Product | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) |

| Condensation & Cyclization | o-Toluidine, Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate | Dowtherm A (solvent) | 125 then 255 | 1 then 2.5 | ~93[1] |

| Hydrolysis | Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate | This compound | 4% NaOH (aq.), Ethanol, conc. HCl | Reflux | 5 | 50[2] |

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of this compound.

Step 1 & 2: Condensation and Thermal Cyclization to Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate

This protocol combines the initial condensation and subsequent cyclization into a one-pot procedure, adapted from the synthesis of a structurally similar compound.[1]

-

Reaction Setup: In a reaction vessel, combine o-toluidine and diethyl ethoxymethylenemalonate in approximately equimolar amounts.

-

Initial Condensation: Heat the mixture to 125 °C and maintain this temperature for 1 hour with stirring. This step facilitates the formation of the diethyl 2-((2-methylphenyl)amino)methylenemalonate intermediate with the elimination of ethanol.

-

Cyclization: To the reaction mixture, add a high-boiling inert solvent such as Dowtherm A. Heat the mixture to 255 °C and maintain this temperature for approximately 2.5 hours.

-

Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with a non-polar solvent like hexane to precipitate the product.

-

Purification: Collect the solid product by filtration and wash thoroughly with hexane to remove the high-boiling solvent. The resulting solid is ethyl 4-hydroxy-8-methylquinoline-3-carboxylate.

Step 3: Hydrolysis to this compound

This protocol describes the basic hydrolysis of the ethyl ester to the final carboxylic acid.[2]

-

Reaction Setup: Suspend the ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (2 mmol) in a 4% sodium hydroxide hydroalcoholic solution (5 ml).

-

Hydrolysis: Heat the suspension to reflux and maintain for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

-

Acidification and Precipitation: After cooling the reaction mixture, acidify it completely by the dropwise addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid product.

-

Isolation and Purification: Collect the solid product by filtration and wash with water. The crude product can be further purified by crystallization from ethanol to afford pure this compound.[2]

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the reaction mechanism of the Gould-Jacobs synthesis for this compound.

Caption: Gould-Jacobs reaction pathway for the target molecule.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the synthesis.

Caption: A typical experimental workflow for the synthesis.

References

Spectroscopic Blueprint: 1H and 13C NMR Analysis of 4-Hydroxy-8-methylquinoline-3-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Hydroxy-8-methylquinoline-3-carboxylic acid. Given the absence of experimentally acquired spectra in publicly available literature, this document presents a comprehensive prediction based on established NMR principles and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this quinoline derivative.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the quinoline ring system and comparison with known data for similar molecules. The numbering of the atoms corresponds to the structure depicted in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.5 | s | - |

| H-5 | ~7.8 | d | 8.0 |

| H-6 | ~7.4 | t | 7.5 |

| H-7 | ~7.6 | d | 7.0 |

| 8-CH₃ | ~2.5 | s | - |

| 4-OH | ~12.0 | br s | - |

| 3-COOH | ~13.5 | br s | - |

s = singlet, d = doublet, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| C-3 | ~115 |

| C-4 | ~175 |

| C-4a | ~140 |

| C-5 | ~125 |

| C-6 | ~128 |

| C-7 | ~120 |

| C-8 | ~135 |

| C-8a | ~148 |

| 8-CH₃ | ~18 |

| 3-COOH | ~170 |

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for quinoline derivatives such as this compound.[1]

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its high polarity. Other potential solvents include methanol-d₄ or a mixture of CDCl₃ and a few drops of methanol-d₄.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be applied to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. It is advisable to filter the solution through a small plug of glass wool or cotton to remove any particulate matter.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can also be referenced to the residual solvent signal.

2.2. NMR Instrument Parameters

The following are typical acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[1]

-

Spectrometer Frequency: 100 MHz or higher.

-

Spectral Width: Approximately 0-200 ppm.[1]

-

Acquisition Time: 1-2 seconds.[1]

-

Relaxation Delay: 2-5 seconds.[1]

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.[1]

Molecular Structure and NMR Assignments

The structural formula of this compound with the atom numbering used for the NMR data assignment is presented below.

The logical workflow for the NMR analysis of this compound is outlined in the following diagram.

References

Mass Spectrometry Analysis of 4-Hydroxy-8-methylquinoline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Hydroxy-8-methylquinoline-3-carboxylic acid, a molecule of interest in pharmaceutical and chemical research. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes a predicted fragmentation pathway to aid in the structural elucidation and quantification of this compound.

Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is essential for the setup of mass spectrometry experiments for both qualitative and quantitative analyses. The monoisotopic mass of the compound is 203.05824 Da.[1]

| Adduct/Ion | Predicted m/z |

| [M+H]⁺ | 204.06552 |

| [M+Na]⁺ | 226.04746 |

| [M+NH₄]⁺ | 221.09206 |

| [M+K]⁺ | 242.02140 |

| [M-H]⁻ | 202.05096 |

| [M+HCOO]⁻ | 248.05644 |

| [M+CH₃COO]⁻ | 262.07209 |

Data sourced from PubChem.[1]

Experimental Protocols

The following protocols are suggested methodologies for the analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These are based on established methods for similar quinoline carboxylic acids and may require optimization for specific matrices and instrumentation.

Sample Preparation (for Biological Matrices)

A generic sample preparation protocol for plasma or urine is outlined below. The goal is to remove proteins and other interfering substances.

-

Protein Precipitation: To 100 µL of plasma or urine sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at 5% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The exact gradient should be optimized to achieve the best separation from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode. Based on the predicted adducts, both modes should be evaluated for optimal sensitivity.

-

Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred method for its high selectivity and sensitivity. For qualitative analysis and fragmentation studies, a full scan or product ion scan can be employed.

-

Key Transitions for MRM (Predicted):

-

Positive Mode: Precursor ion (Q1): m/z 204.07. Product ions (Q3) should be determined by infusing a standard solution of the analyte and performing a product ion scan. Likely product ions would result from the loss of H₂O (m/z 186.06) and CO₂ (m/z 160.07).

-

Negative Mode: Precursor ion (Q1): m/z 202.05. A likely product ion would result from the loss of CO₂ (m/z 158.06).

-

-

Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and analyte.

Predicted Fragmentation Pathway

The following diagram illustrates a predicted fragmentation pathway for this compound under positive ion electrospray ionization. The fragmentation of quinoline carboxylic acids often involves the initial loss of water and/or the carboxylic acid group in the form of carbon dioxide.

Caption: Predicted ESI+ Fragmentation Pathway.

Experimental Workflow

The diagram below outlines a typical workflow for the quantitative analysis of this compound in a research or drug development setting.

Caption: Quantitative Analysis Workflow.

References

physical and chemical properties of 4-Hydroxy-8-methylquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-methylquinoline-3-carboxylic acid, a member of the quinoline carboxylic acid class of compounds, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous synthetic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and potential biological relevance based on related structures.

Core Physical and Chemical Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably inferred from data on closely related analogues and general chemical principles.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 35966-17-7 | [1][2][3] |

| Molecular Formula | C₁₁H₉NO₃ | [1][2][3] |

| Molecular Weight | 203.19 g/mol | [1][2][3] |

| Appearance | Expected to be a solid | General property of similar compounds. |

| Melting Point | Not experimentally determined for this specific compound. Related compounds like 4-hydroxyquinoline-3-carboxylic acid have a melting point of 268-273 °C. | It is anticipated to be a high-melting-point solid. |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF, and sparingly soluble in alcohols like ethanol. Poorly soluble in water. | Based on the general solubility of quinoline derivatives. |

| pKa | Not experimentally determined. The pKa of the carboxylic acid is expected to be in the range of 3-5, and the pKa of the 4-hydroxyl group (as a vinylogous acid) is likely in the range of 9-11. | Inferred from related quinoline carboxylic acids. |

Synthesis

The primary synthetic route to 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction .[1][4] This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization and subsequent hydrolysis of the resulting ester.

Gould-Jacobs reaction pathway for the synthesis of the target compound.

Experimental Protocol: General Gould-Jacobs Synthesis

A general procedure for the synthesis of 4-hydroxyquinoline-3-carboxylic acids via the Gould-Jacobs reaction involves the following steps[1][5]:

-

Condensation: An equimolar mixture of the substituted aniline (in this case, 2-methylaniline) and diethyl ethoxymethylenemalonate is heated, typically at temperatures ranging from 100 to 140°C. This reaction forms the corresponding anilinomethylenemalonate intermediate. The ethanol byproduct is often removed by distillation.

-

Cyclization: The intermediate is then heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, at temperatures around 250°C. This high temperature induces an intramolecular cyclization to form the ethyl 4-hydroxy-8-methylquinoline-3-carboxylate.

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a base, such as sodium hydroxide.

-

Acidification and Isolation: The reaction mixture is cooled and then acidified with a strong acid, like hydrochloric acid, to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization, typically from ethanol.[1]

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons: Signals in the range of 7.0-8.5 ppm. The protons on the benzene ring will show characteristic splitting patterns. - Methyl protons: A singlet around 2.5 ppm. - Vinyl proton (at C2): A singlet downfield, likely above 8.5 ppm. - Hydroxyl and Carboxylic acid protons: Broad singlets that are exchangeable with D₂O. The carboxylic acid proton is expected to be significantly downfield (>10 ppm). |

| ¹³C NMR | - Carbonyl carbon (C=O): In the range of 165-175 ppm. - Aromatic and quinoline ring carbons: Multiple signals between 110-150 ppm. - Methyl carbon: A signal upfield, likely around 15-25 ppm. |

| FTIR (cm⁻¹) | - O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1730 cm⁻¹. - C=C and C=N stretches (aromatic/quinoline): Multiple bands in the 1450-1650 cm⁻¹ region. - C-O stretch: In the 1200-1300 cm⁻¹ region. |

| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 203. - Common Fragments: Loss of H₂O (m/z = 185), loss of COOH (m/z = 158), and other fragments corresponding to the quinoline ring system. |

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, the broader class of 4-hydroxyquinoline-3-carboxylic acid derivatives has been extensively studied and shown to possess a range of biological activities, including antibacterial and anticancer effects. A notable mechanism of action for some quinoline carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.

References

Solubility Profile of 4-Hydroxy-8-methylquinoline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 4-Hydroxy-8-methylquinoline-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility behavior based on the compound's structural features and the known properties of related quinoline carboxylic acid derivatives. Furthermore, a detailed, adaptable experimental protocol for determining the precise solubility of this compound in various common solvents is provided to empower researchers in their laboratory work. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving this compound.

Introduction

This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in common solvents is a critical first step in many experimental and developmental processes, including reaction chemistry, formulation, and biological screening. The molecule possesses both a hydroxyl and a carboxylic acid group, which significantly influence its solubility behavior.

Predicted Solubility Profile

Based on its chemical structure, this compound is expected to exhibit the following general solubility characteristics:

-

Low Aqueous Solubility: The presence of the largely nonpolar quinoline ring system suggests that the compound will have limited solubility in water.

-

pH-Dependent Solubility: The carboxylic acid moiety (pKa typically in the range of 3-5) will be deprotonated at neutral and basic pH, forming a more soluble carboxylate salt. Therefore, the solubility of this compound is expected to be significantly higher in alkaline aqueous solutions (e.g., dilute sodium hydroxide, sodium bicarbonate) compared to neutral or acidic water.

-

Solubility in Organic Solvents: The compound is anticipated to be soluble in polar organic solvents, particularly those capable of hydrogen bonding. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol are likely to be effective at dissolving this compound. Its solubility in less polar solvents like acetone and ethyl acetate may be moderate, while it is expected to be poorly soluble in nonpolar solvents such as hexanes and diethyl ether.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water (pH 7) | 25 | e.g., Shake-flask HPLC | ||

| 0.1 M HCl | 25 | e.g., Shake-flask HPLC | ||

| 0.1 M NaOH | 25 | e.g., Shake-flask HPLC | ||

| Methanol | 25 | e.g., Shake-flask HPLC | ||

| Ethanol | 25 | e.g., Shake-flask HPLC | ||

| Acetone | 25 | e.g., Shake-flask HPLC | ||

| Dimethyl Sulfoxide (DMSO) | 25 | e.g., Shake-flask HPLC | ||

| Dimethylformamide (DMF) | 25 | e.g., Shake-flask HPLC | ||

| Ethyl Acetate | 25 | e.g., Shake-flask HPLC |

Experimental Protocol for Solubility Determination

The following is a generalized and adaptable protocol for the quantitative determination of the solubility of this compound. The shake-flask method followed by a suitable analytical technique (e.g., High-Performance Liquid Chromatography - HPLC) is a widely accepted approach.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

HPLC column appropriate for the analyte

-

Mobile phase for HPLC analysis

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of each test solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the prepared samples using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its structural characteristics provide a strong basis for predicting its solubility behavior. For precise quantitative measurements, the provided experimental protocol offers a robust and adaptable framework. The generation and dissemination of such data will be invaluable to the scientific community, facilitating further research and application of this compound.

An In-depth Technical Guide to 4-Hydroxy-8-methylquinoline-3-carboxylic Acid (CAS 35966-17-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-methylquinoline-3-carboxylic acid, with CAS number 35966-17-7, is a heterocyclic organic compound belonging to the quinoline family. While direct and extensive biological studies on this specific molecule are not widely published, its significance lies in its role as a crucial synthetic intermediate in the development of pharmacologically active compounds. Notably, it serves as a key precursor for a class of potent antibacterial agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and its application as a versatile building block in medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 35966-17-7 |

| Chemical Name | This compound |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Appearance | Solid (form may vary by supplier) |

| Purity | Typically ≥98% |

| Storage | Recommended at -20°C |

Synthesis of this compound

The synthesis of this compound is commonly achieved through a multi-step process. A prevalent method involves the Gould-Jacobs reaction to form the quinoline ring system, followed by hydrolysis of an ester intermediate.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (Gould-Jacobs Reaction)

This step involves the cyclization of an aniline derivative with diethyl ethoxymethylenemalonate (EMME).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylaniline and diethyl ethoxymethylenemalonate in a high-boiling point solvent such as diphenyl ether.

-

Thermal Cyclization: Heat the mixture to approximately 240-260°C. The reaction progress can be monitored by observing the evolution of ethanol. Maintain this temperature for a period sufficient to ensure complete cyclization, typically 1-2 hours.

-

Work-up: Allow the reaction mixture to cool. The product, ethyl 4-hydroxy-8-methylquinoline-3-carboxylate, will often precipitate from the solvent upon cooling. The crude product can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling point solvent. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Step 2: Hydrolysis to this compound

The ester intermediate is hydrolyzed to the final carboxylic acid.

-

Reaction Setup: Suspend the ethyl 4-hydroxy-8-methylquinoline-3-carboxylate from Step 1 in an aqueous solution of a base, such as sodium hydroxide (e.g., 4% NaOH in an ethanol/water mixture)[1].

-

Reflux: Heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable, which may take several hours[1].

-

Acidification and Isolation: After cooling the reaction mixture to room temperature, carefully acidify it with a strong acid, such as concentrated hydrochloric acid, until the product precipitates completely[1].

-

Purification: Collect the solid product by filtration, wash thoroughly with water to remove any inorganic salts, and then dry. The final product can be further purified by recrystallization from a solvent like ethanol[1].

Application as a Synthetic Intermediate

A key application of this compound is its use as an intermediate in the synthesis of 1-alkyl-4-quinolone-3-carboxylic acids. This class of compounds is known for its antibacterial properties.

Synthetic Pathway to Antibacterial Agents

The conversion of this compound to its biologically active derivatives typically involves N-alkylation at the quinoline nitrogen, followed by other potential modifications.

References

Methodological & Application

Application Notes and Protocols for the Use of von Hippel-Lindau (VHL) Ligands in PROTAC Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search did not yield evidence of 4-Hydroxy-8-methylquinoline-3-carboxylic acid being utilized as a von Hippel-Lindau (VHL) E3 ligase ligand in the development of Proteolysis-Targeting Chimeras (PROTACs). The following application notes and protocols are based on well-established, potent VHL ligands that are structurally distinct but serve as the current standard in the field. These notes provide a detailed guide to the principles and methodologies applicable to the development of VHL-based PROTACs.

Introduction to VHL-based PROTACs

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.[2][3] VHL-recruiting PROTACs have shown remarkable efficacy in degrading a wide range of therapeutic targets.[4][5]

The design of potent VHL ligands is rooted in mimicking the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.[3][6] Structure-based design has led to the development of small-molecule, peptidomimetic ligands, such as the widely used VH032, that exhibit high binding affinity for VHL.[2][6] These ligands typically feature a hydroxyproline (Hyp) mimetic core which is essential for binding to the VHL protein complex.[7]

Mechanism of Action

The mechanism of a VHL-based PROTAC can be summarized in a catalytic cycle:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase complex (composed of VHL, Elongin B, Elongin C, and Cullin 2-Rbx1), forming a key ternary complex (POI-PROTAC-VHL).[8][9]

-

Ubiquitination: The formation of this ternary complex brings the POI into close proximity to the E2 ubiquitin-conjugating enzyme associated with the VHL complex. This proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the surface of the POI.[8]

-

Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[8][10]

-

Recycling: The PROTAC is not degraded in this process and is released to recruit another POI molecule, thus acting catalytically.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: 4-Hydroxy-8-methylquinoline-3-carboxylic Acid as a Novel Linker Scaffold for Protein Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1][4][5]

Quinoline scaffolds are of growing interest in medicinal chemistry due to their diverse biological activities and potential for creating rigid yet versatile molecular structures.[6][7][8] This document explores the potential application of 4-hydroxy-8-methylquinoline-3-carboxylic acid as a novel, rigid linker component in the design of next-generation protein degraders. Its defined structure could offer advantages in optimizing the spatial orientation of the two ligands for efficient ternary complex formation.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, an event that does not naturally occur.[9] This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2][4] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[2] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[9][10][11]

Experimental Protocols

The synthesis and evaluation of a PROTAC incorporating a this compound linker can be divided into chemical synthesis, biochemical characterization, and cellular evaluation.

Protocol 1: Synthesis of a Quinoline-Based PROTAC

This protocol outlines a general synthetic route for incorporating this compound into a PROTAC. The synthesis involves a sequential amide coupling strategy. For this example, we assume an amine-functionalized warhead (Warhead-NH2) and an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative for CRBN recruitment).

Materials and Reagents:

-

This compound

-

Warhead-NH2 (amine-functionalized ligand for the protein of interest)

-

E3 Ligase Ligand-NH2 (e.g., pomalidomide-amine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Preparative HPLC system

-

LC-MS system

-

NMR spectrometer

Procedure:

-

Step 1: Synthesis of Warhead-Quinoline Intermediate a. In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add the Warhead-NH2 (1.1 equivalents) to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, purify the intermediate product (Warhead-Quinoline-COOH) by preparative HPLC. g. Confirm the identity and purity of the intermediate by LC-MS and ¹H NMR.

-

Step 2: Synthesis of the Final PROTAC a. In a separate round-bottom flask under a nitrogen atmosphere, dissolve the purified Warhead-Quinoline-COOH intermediate (1.0 equivalent) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature. c. Add the E3 Ligase Ligand-NH2 (1.1 equivalents) to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, purify the final PROTAC by preparative HPLC. g. Confirm the identity and purity (>95%) of the final PROTAC by LC-MS and ¹H NMR.

Protocol 2: Biophysical Characterization of PROTAC Binding

Biophysical assays are crucial to confirm that the synthesized PROTAC binds to its intended targets and facilitates the formation of the ternary complex.

A. Binary Binding Affinity (Fluorescence Polarization)

This assay determines the binding affinity of the PROTAC for the target protein (POI) and the E3 ligase separately.

-

Materials: Purified POI, purified E3 ligase complex, fluorescently labeled probe for the POI, synthesized PROTAC, assay buffer, microplate reader with FP capabilities.

-

Procedure:

-

In a microplate, add a fixed concentration of the target protein and its corresponding fluorescent probe.

-

Add serial dilutions of the synthesized PROTAC.

-

Incubate to reach binding equilibrium.

-

Measure fluorescence polarization. A decrease in polarization indicates displacement of the probe by the PROTAC.

-

Plot the change in polarization against the PROTAC concentration and fit the data to determine the binding affinity (Kd or IC50).

-

Repeat the procedure for the E3 ligase.

-

B. Ternary Complex Formation (TR-FRET)

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.

-

Materials: Purified, tagged POI (e.g., His-tagged), purified, tagged E3 ligase (e.g., GST-tagged), Terbium-conjugated anti-tag antibody (e.g., anti-His), fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST), synthesized PROTAC, assay buffer, microplate reader with TR-FRET capabilities.

-

Procedure:

-

In a microplate, add the tagged POI, tagged E3 ligase, and the corresponding antibodies.

-

Add serial dilutions of the synthesized PROTAC.

-

Incubate to allow complex formation.

-

Excite the Terbium donor fluorophore and measure the emission from both the donor and the acceptor fluorophore (FITC).

-

Calculate the TR-FRET ratio. An increased ratio indicates proximity of the POI and E3 ligase, confirming ternary complex formation.

-

Protocol 3: Cellular Evaluation of PROTAC Efficacy

Cellular assays are essential to determine if the PROTAC can permeate cells and induce the degradation of the target protein.

A. Target Protein Degradation (Western Blot)

This is the gold-standard method to directly measure the reduction in target protein levels.

-

Materials: Relevant cell line expressing the POI, cell culture reagents, synthesized PROTAC, RIPA lysis buffer with protease inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE equipment, PVDF membrane, primary antibody against the POI, primary antibody for a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, ECL substrate, imaging system.

-

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and treat with serial dilutions of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[5]

-

Protein Quantification: Determine the protein concentration of each lysate.[5]

-

SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.[5]

-

Immunoblotting: Block the membrane and probe with primary antibodies for the POI and a loading control, followed by incubation with an HRP-conjugated secondary antibody.[5]

-

Detection: Detect the signal using an ECL substrate.[5]

-

Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]

-

B. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the downstream functional consequence of protein degradation, such as inhibition of cell proliferation.

-

Materials: Relevant cell line, cell culture reagents, synthesized PROTAC, 96-well plates, CellTiter-Glo® reagent, luminometer.

-

Procedure:

-

Cell Plating: Seed cells in a 96-well plate.

-

Compound Treatment: Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).[3]

-

Assay Reagent Addition: Add CellTiter-Glo® reagent to each well.[3]

-

Signal Measurement: Shake the plate to induce lysis and measure luminescence.[3]

-

Data Analysis: Plot luminescence against PROTAC concentration and fit to a dose-response curve to determine the IC50 value.[3]

-

Data Presentation

Quantitative data from the evaluation assays should be summarized for clear comparison of different PROTAC candidates.

Table 1: Biophysical and Biochemical Data Summary

| PROTAC ID | POI Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex Formation (TR-FRET EC50, nM) |

| Q-PROTAC-01 | Value | Value | Value |

| Control-PROTAC | Value | Value | Value |

Table 2: Cellular Activity Data Summary

| PROTAC ID | Target Degradation (DC50, nM) | Max Degradation (Dmax, %) | Cell Viability (IC50, nM) |

| Q-PROTAC-01 | Value | Value | Value |

| Control-PROTAC | Value | Value | Value |

Conclusion

The use of novel, rigid linkers like those derived from this compound represents a promising strategy in the rational design of potent and selective protein degraders. The defined stereochemistry of such linkers may help to pre-organize the PROTAC molecule into a bioactive conformation, potentially improving ternary complex stability and degradation efficiency. The protocols outlined in this document provide a comprehensive framework for the synthesis, biochemical characterization, and cellular evaluation of PROTACs incorporating this or similar quinoline-based linkers. A systematic application of these methods will be crucial for elucidating the structure-activity relationships that govern PROTAC efficacy and for advancing the development of this powerful therapeutic modality.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynce.com [biosynce.com]

- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Among these, 4-hydroxyquinoline-3-carboxylic acid scaffolds are of particular interest due to their prevalence in a range of therapeutic agents, including those with antibacterial, antimalarial, and anticancer properties. This document provides detailed protocols for the synthesis of 4-hydroxy-8-methylquinoline-3-carboxylic acid, a representative member of this class, via the Gould-Jacobs reaction. Additionally, it explores the potential application of these derivatives as inhibitors of Protein Kinase CK2, a crucial enzyme implicated in various cancer-related signaling pathways.

Synthesis of this compound

The synthesis of this compound is achieved through a three-step process based on the Gould-Jacobs reaction.[1][2] This classic method involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis of the resulting ester.[1][2]

Overall Reaction Scheme:

-

Step 1: Condensation: 2-Methylaniline (o-toluidine) reacts with diethyl ethoxymethylenemalonate (DEEM) to form diethyl 2-(((2-methylphenyl)amino)methylene)malonate.

-

Step 2: Thermal Cyclization: The intermediate from Step 1 undergoes intramolecular cyclization at high temperature to yield ethyl 4-hydroxy-8-methylquinoline-3-carboxylate.

-

Step 3: Hydrolysis: The ethyl ester is saponified to the final product, this compound.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Diethyl 2-(((2-methylphenyl)amino)methylene)malonate (Intermediate 1)

This protocol utilizes microwave irradiation to accelerate the condensation reaction.

Materials:

-

2-Methylaniline (o-toluidine)

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Microwave vial (2-5 mL) equipped with a magnetic stir bar

-

Microwave synthesis reactor

Procedure:

-

In a 2-5 mL microwave vial, combine 2-methylaniline (1.0 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (1.2 mmol, 1.2 eq).

-

Seal the vial and place it in the microwave reactor.

-

Heat the mixture to 150 °C and hold for 30 minutes with stirring.[3]

-

After the reaction is complete, cool the vial to room temperature.

-

The crude product can be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

Protocol 2: Thermal Cyclization to Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (Intermediate 2)

This protocol employs a high-boiling point solvent for the cyclization step.

Materials:

-

Diethyl 2-(((2-methylphenyl)amino)methylene)malonate (Intermediate 1)

-

Diphenyl ether (high-boiling solvent)

-

Reaction flask with a reflux condenser

-

Heating mantle

-

Hexane or cyclohexane (for precipitation)

Procedure:

-

Dissolve diethyl 2-(((2-methylphenyl)amino)methylene)malonate (1.0 eq) in diphenyl ether in a reaction flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approximately 250-260 °C) and maintain this temperature for 30-60 minutes.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate.

-

Add hexane or cyclohexane to the cooled mixture to facilitate further precipitation of the product.

-

Collect the solid product by filtration, wash with hexane or cyclohexane to remove the diphenyl ether, and dry under vacuum.

Protocol 3: Hydrolysis to this compound (Final Product)

This protocol describes the saponification of the ethyl ester to the final carboxylic acid.

Materials:

-

Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (Intermediate 2)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Reaction flask with a reflux condenser

Procedure:

-

Suspend ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (2 mmol) in a 4% aqueous sodium hydroxide solution (5 mL) in ethanol.[5]

-

Heat the mixture to reflux for 5 hours, monitoring the reaction by TLC until the starting material is consumed.[5]

-

After cooling the reaction mixture to room temperature, acidify it with concentrated hydrochloric acid until a precipitate forms.[5]

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold water and then recrystallize from ethanol to obtain pure this compound.[5]

Data Presentation

Table 1: Representative Yields and Reaction Conditions for the Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid Derivatives via Gould-Jacobs Reaction.

| Step | Reactants | Key Reagents/Conditions | Product | Representative Yield | Reference |

| 1. Condensation | Aniline derivative, DEEM | Microwave, 150 °C, 30 min | Diethyl 2-((arylamino)methylene)malonate | 74-96% | [3] |

| 2. Cyclization | Diethyl 2-((arylamino)methylene)malonate | Diphenyl ether, ~250 °C, 30-60 min | Ethyl 4-hydroxyquinoline-3-carboxylate derivative | Varies | [4] |

| 3. Hydrolysis | Ethyl 4-hydroxyquinoline-3-carboxylate derivative | 4% NaOH (aq), Ethanol, Reflux, 5h | 4-Hydroxyquinoline-3-carboxylic acid derivative | ~50% | [5] |

Note: Yields are representative and can vary based on the specific aniline derivative and reaction optimization.

Application: Inhibition of Protein Kinase CK2

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of Protein Kinase CK2 (formerly Casein Kinase II).[6][7] CK2 is a serine/threonine-selective protein kinase that is involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[8][9] Dysregulation of CK2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for cancer therapy.[8][10]

Table 2: Inhibitory Activity of Selected 3-Carboxy-4(1H)-quinolone Derivatives against Protein Kinase CK2.

| Compound | IC50 (µM) | Ki (µM) | Reference |

| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.3 | 0.06 | [11] |

| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | 1.0 | 0.28 | [11] |

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Protein Kinase CK2 Signaling Pathway

Caption: Inhibition of the CK2 signaling pathway by quinoline derivatives.

References

- 1. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stork: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 [storkapp.me]

- 8. researchgate.net [researchgate.net]

- 9. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

- 11. Evaluation of 3-carboxy-4(1H)-quinolones as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Hydroxy-8-methylquinoline-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 4-hydroxy-8-methylquinoline-3-carboxylic acid derivatives, with a focus on their potential as anticancer and antimicrobial agents. Detailed protocols for key experimental procedures are included to facilitate further research and development.

Biological Activities

Derivatives of the this compound scaffold have demonstrated a range of biological activities, primarily as cytotoxic agents against cancer cell lines and as inhibitors of bacterial growth. The core structure, a quinolone, is a well-established pharmacophore in medicinal chemistry.

Anticancer Activity